molecular formula C7H7BrN2O2 B8211369 3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester

Cat. No.: B8211369
M. Wt: 231.05 g/mol
InChI Key: JGQLLNJOYKRUOD-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester is a high-value chemical building block designed for pharmaceutical and medicinal chemistry research. This multifunctional scaffold is particularly valuable in anti-virulence drug discovery. Compounds with a bromo-substituted pyridine core have been shown to act as pilicides, which are a class of peptidomimetics that attenuate virulence in Gram-negative bacteria (e.g., uropathogenic E. coli ) by blocking the chaperone/usher pathway essential for pilus assembly . The presence of both an amino group and a bromine atom on the pyridine ring makes this ester an exceptionally versatile intermediate for further synthetic elaboration. The bromine moiety is a reactive handle for modern cross-coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds and introduce diverse aryl substituents . Simultaneously, the adjacent amino group can be readily functionalized through acylation or sulfonylation to create amides and sulfonamides, enabling rapid exploration of structure-activity relationships (SAR) and optimization of compound properties . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3-amino-4-bromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQLLNJOYKRUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Bromination Sequence

A widely adopted approach for introducing amino and bromo substituents on pyridine scaffolds involves sequential nitro reduction and electrophilic bromination. The patent CN104945314A describes a two-step protocol for synthesizing 4-methyl-3-bromopyridine, which can be adapted for the target compound.

Step 1: Reduction of Nitropyridine Precursor
3-Nitro-4-methylpyridine-2-carboxylic acid is hydrogenated using a palladium-on-carbon (Pd/C) catalyst in methanol under mild conditions (20–40°C, 0.5 MPa H₂). This yields 3-amino-4-methylpyridine-2-carboxylic acid with reported yields exceeding 90%. For the target ester, the carboxylic acid group would require subsequent esterification (see Section 1.3).

Step 2: Bromination via Diazotization
The amino group is diazotized using sodium nitrite in hydrobromic acid at subzero temperatures (–10°C to 0°C), followed by bromine addition. This method achieves regioselective bromination at the 4-position with minimal side reactions, yielding 3-amino-4-bromo-pyridine-2-carboxylic acid.

Table 1: Reaction Conditions for Bromination

ParameterOptimal Range
Temperature–10°C to 0°C
Bromine Equivalents3.0 mol/mol amine
Reaction Time1–1.5 hours
Yield90–95%

Direct Bromination of Pre-Functionalized Pyridines

Alternative routes prioritize bromination early in the synthesis to avoid functional group incompatibilities. A study on methylpyridinecarboxylic acid esters demonstrated that bromination at the 4-position is feasible using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. Applied to methyl 3-aminopyridine-2-carboxylate, this method could yield the target compound in a single step, though regioselectivity must be carefully controlled.

Key Considerations:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity, favoring substitution at electron-deficient positions.

  • Catalysts: Light or radical initiators (e.g., AIBN) may shift selectivity toward allylic or benzylic bromination, which is undesirable for this substrate.

Esterification Strategies

The carboxylic acid group at the 2-position is esterified post-synthesis to avoid side reactions during bromination or amination. Two methods are prevalent:

Method A: Fischer Esterification

  • Conditions: Reflux in methanol with sulfuric acid catalyst (12–24 hours).

  • Yield: ~80% for pyridinecarboxylic acids.

  • Limitations: Prolonged heating may degrade brominated products.

Method B: Acyl Chloride Intermediate

  • Steps:

    • Convert carboxylic acid to acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.

    • React acyl chloride with methanol in presence of triethylamine (Et₃N).

  • Yield: 85–90% with high purity.

Optimization of Reaction Parameters

Catalytic Hydrogenation Efficiency

The choice of catalyst significantly impacts nitro reduction efficiency. Pd/C outperforms Raney nickel in the hydrogenation of nitropyridines, achieving >95% conversion at 30°C.

Table 2: Catalyst Performance Comparison

CatalystTemperature (°C)Pressure (MPa)Yield (%)
10% Pd/C300.597
Raney Ni400.582

Bromination Regioselectivity

The position of bromination is influenced by substituents on the pyridine ring. Computational studies indicate that electron-donating groups (e.g., methyl) direct electrophilic bromination to the para position, while electron-withdrawing groups (e.g., carboxylic acid) favor meta substitution. For 3-amino-pyridine-2-carboxylic acid derivatives, the amino group’s ortho/para-directing effect competes with the carboxylic acid’s meta-directing influence, necessitating precise control of reaction conditions.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel eluted with ethyl acetate/hexane (3:7) effectively separates brominated byproducts.

  • HPLC Analysis: Reverse-phase C18 columns with acetonitrile/water gradients confirm purity >98%.

Spectroscopic Validation

  • ¹H NMR: Key signals include:

    • Methyl ester: δ 3.90 (s, 3H).

    • Aromatic protons: δ 8.20–8.50 (m, 2H).

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N–H amine).

Industrial Scalability Challenges

Cost-Benefit Analysis of Starting Materials

4-Methyl-3-nitropyridine-2-carboxylic acid (raw material for Route 1) is commercially available but costly (~$450/kg). Alternative routes using cheaper precursors (e.g., picolinic acid derivatives) may reduce production costs but require additional synthetic steps.

Waste Management

Bromination generates stoichiometric HBr, necessitating neutralization with NaOH to produce NaBr, which can be recycled or disposed of via wastewater treatment.

Emerging Methodologies

Photocatalytic Bromination

Recent advances in visible-light-mediated bromination using eosin Y as a photocatalyst offer milder conditions (room temperature, aqueous media) and improved regioselectivity. Preliminary trials on similar pyridine esters show promise, though yields remain suboptimal (60–70%) compared to classical methods.

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous solvents could enable greener synthesis. Candida antarctica lipase B (CAL-B) achieves 75% conversion for pyridinecarboxylic acids, but activity decreases sharply with brominated substrates due to steric hindrance .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester have been synthesized and tested against various bacterial strains, showing effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μMBiofilm Inhibition (MBIC) μM
Staphylococcus aureus15.625 - 62.562.216 - 124.432
Enterococcus faecalis62.5 - 12531.108 - 62.216

These findings suggest that the compound could be developed further for therapeutic applications in treating bacterial infections .

Anti-inflammatory Properties
The compound's derivatives have also been investigated for anti-inflammatory effects, demonstrating potential in reducing inflammation markers in vitro. This opens avenues for developing new anti-inflammatory drugs based on this scaffold .

Synthesis of Pharmaceutical Intermediates

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility is particularly noted in the synthesis of biaryl mannoside FimH inhibitors, which are promising candidates for treating urinary tract infections .

Synthetic Pathways

The compound can be synthesized through several methods, including:

  • Bromination : Introduction of the bromine atom into the pyridine ring.
  • Esterification : Formation of esters that can further react to form more complex structures.

These reactions often employ reagents like N,N-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-(dimethylamino)pyridine (DMAP) to enhance yield and selectivity .

Agrochemical Applications

In agrochemistry, derivatives of 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester are explored as building blocks for herbicides and pesticides. The bromine substituent enhances biological activity and selectivity towards target pests while minimizing environmental impact .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form stable complexes with metals can be leveraged to create new materials with enhanced electronic properties .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of antimicrobial agents derived from 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester. The synthesized compounds were evaluated for their antibacterial activity against clinical isolates, revealing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Development of FimH Inhibitors
Research focused on synthesizing biaryl mannoside derivatives from this compound showed significant inhibitory action against FimH, a key player in bacterial adhesion during urinary tract infections. The study outlined the synthetic route and biological evaluation, highlighting the compound's potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Pyridine-Based Analogs

3-Aminopyridine-2-carboxylic acid methyl ester (CAS 36052-27-4)
  • Structure : Lacks the bromo group at position 3.
  • Key Differences: The absence of bromine reduces its utility in metal-catalyzed coupling reactions.
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate
  • Structure : Contains an acrylate side chain and bromo group at position 4.
Methyl 2-(3-bromopyridin-4-yl)acetate (CAS 162615-12-5)
  • Structure : Bromo at pyridine position 3 and an acetate side chain.

Heterocyclic and Aromatic Analogs

5-Amino-2-bromo-4-methylbenzoic acid methyl ester (CAS 474330-54-6)
  • Structure: Benzene ring with bromo (position 2), amino (position 5), and methyl ester (position 4).
  • Key Differences : The absence of pyridine’s nitrogen reduces basicity and alters electronic properties, impacting interactions with biological targets .
3-Amino-2-pyrazinecarboxylic acid methyl ester (CAS 42242-11-5)
  • Structure: Pyrazine ring (two adjacent nitrogens) with amino at position 3 and ester at position 2.

Comparative Data Table

Compound Name Core Structure Substituents Key Reactivity/Applications
3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester Pyridine 3-NH₂, 4-Br, 2-COOCH₃ Suzuki coupling, drug intermediate
3-Aminopyridine-2-carboxylic acid methyl ester Pyridine 3-NH₂, 2-COOCH₃ Hydrogen-bonding scaffolds
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate Pyridine 3-NH₂, 5-Br, acrylate side chain Polymer chemistry, conjugation reactions
5-Amino-2-bromo-4-methylbenzoic acid methyl ester Benzene 5-NH₂, 2-Br, 4-COOCH₃ Less reactive in cross-coupling
3-Amino-2-pyrazinecarboxylic acid methyl ester Pyrazine 3-NH₂, 2-COOCH₃ Enhanced thermal stability

Pharmacological and Industrial Relevance

  • Target Compound: Potential applications in kinase inhibitors (e.g., bromine for hydrophobic pocket binding) or antimicrobial agents .
  • Methyl 2-(3-bromopyridin-4-yl)acetate : Used in agrochemicals due to its lipophilic acetate chain .
  • 3-Amino-2-pyrazinecarboxylic acid methyl ester: Explored in antitubercular agents owing to pyrazine’s metabolic stability .

Biological Activity

3-Amino-4-bromo-pyridine-2-carboxylic acid methyl ester, also known as methyl 3-amino-4-bromopicolinate, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C7_7H7_7BrN2_2O2_2
  • Molecular Weight : 231.05 g/mol
  • CAS Number : 1805616-70-9

Antibacterial Activity

Research indicates that 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester exhibits notable antibacterial properties. In a study evaluating its efficacy against various bacterial strains, the minimum inhibitory concentration (MIC) was determined to be effective against multi-drug resistant strains.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus1.25
Klebsiella pneumoniae0.625
Mycobacterium tuberculosis6.25

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

In addition to its antibacterial effects, the compound has shown promising results in antiviral applications. It was tested against human cytomegalovirus and Chikungunya virus, yielding effective concentrations:

VirusEC50_{50} / IC50_{50} (µM)
Human cytomegalovirus0.126
Chikungunya virus0.44

These findings suggest that the compound may interfere with viral replication mechanisms, although further studies are required to elucidate the specific pathways involved .

Anticancer Activity

The anticancer potential of 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and H1975 (non-small cell lung cancer). The compound exhibited an IC50_{50} value between 39 and 48 μM, indicating significant cytotoxicity.

Flow cytometric analyses revealed that the compound promotes cell cycle arrest at the G2/M phase and upregulates p21 expression, a critical regulator of the cell cycle .

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives of pyridine compounds highlighted that modifications in the structure of 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester could enhance its antibacterial activity against resistant strains .
  • Antiviral Mechanism : Another investigation into its antiviral properties suggested that the compound's structural features allow it to effectively bind to viral proteins, inhibiting their function .
  • Cancer Cell Studies : Research involving A549 and H1975 cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis compared to untreated controls .

Q & A

Q. What are the standard synthetic routes for preparing 3-amino-4-bromo-pyridine-2-carboxylic acid methyl ester, and how are intermediates characterized?

Methodological Answer :

  • Synthetic Pathways :
    • Bromination of Pyridine Precursors : Start with 3-amino-pyridine-2-carboxylic acid methyl ester. Bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C) .
    • Esterification of Carboxylic Acid Intermediates : If starting from 3-amino-4-bromo-pyridine-2-carboxylic acid, use methanol and a catalytic acid (e.g., H₂SO₄) under reflux to form the methyl ester .
  • Intermediate Characterization :
    • NMR Spectroscopy : Confirm regioselectivity of bromination via 1H^1H-NMR (e.g., downfield shifts for protons adjacent to bromine).
    • HPLC Purity Analysis : Monitor reaction progress using reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How can researchers reliably characterize the compound’s structure and purity?

Methodological Answer :

  • Spectroscopic Techniques :
    • 13C^{13}C-NMR : Identify carbonyl (C=O) and bromine-substituted carbons (C-Br) via characteristic chemical shifts (e.g., C=O at ~165–170 ppm, C-Br at ~110–120 ppm) .
    • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ = 245.0) and rule out impurities like de-brominated byproducts .
  • Chromatographic Purity :
    • GC-MS : Use a DB-5 column to separate and quantify residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can the bromination step be optimized to minimize side reactions (e.g., over-bromination or ring degradation)?

Methodological Answer :

  • Reaction Optimization :
    • Solvent Selection : Use DMF for solubility but limit reaction time to prevent ring oxidation. Alternatively, dichloromethane (DCM) with catalytic Lewis acids (e.g., FeCl₃) may improve selectivity .
    • Stoichiometry Control : Maintain a 1:1 molar ratio of NBS to substrate to avoid di-bromination. Excess NBS increases over-bromination risks .
    • Temperature Modulation : Lower temperatures (40–50°C) reduce degradation but require longer reaction times. Monitor via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Data Contradiction Resolution :
    • If unexpected byproducts arise (e.g., ring-opened compounds), analyze via 1H^1H-NMR coupling constants to distinguish regioisomers .

Q. How can researchers resolve contradictions in spectroscopic data caused by substituent electronic effects?

Methodological Answer :

  • Case Study – NMR Peak Splitting :
    • The electron-withdrawing bromine at C4 deshields adjacent protons (C3 and C5), causing complex splitting patterns. Use 1H^1H-1H^1H COSY to assign overlapping multiplet signals .
    • DFT Calculations : Predict chemical shifts using computational tools (e.g., Gaussian) to validate experimental assignments, especially for ambiguous aromatic protons .
  • Advanced Chromatography :
    • 2D-LC/MS : Separate isomers (e.g., bromination at C4 vs. C5) using a chiral stationary phase and cross-reference with synthetic standards .

Q. What catalytic strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer :

  • Organocatalysis :
    • Use L-proline or DABCO to catalyze condensation reactions (e.g., forming fused pyridine derivatives) in one-pot systems, reducing purification steps .
  • Transition-Metal Catalysis :
    • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the C4 bromine position. Optimize ligand choice (e.g., SPhos for steric bulk) to prevent catalyst poisoning .

Q. How can researchers validate the compound’s stability under varying storage conditions?

Methodological Answer :

  • Stability Studies :
    • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically >150°C for methyl esters) .
    • Accelerated Degradation Testing : Store samples in DMSO-d₆ at 40°C for 72 hours and monitor via 1H^1H-NMR for ester hydrolysis or bromine displacement .
  • Light Sensitivity :
    • UV-Vis spectroscopy (200–400 nm) to detect photodegradation products. Use amber vials for long-term storage .

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